molecular formula C23H28N4O4S B2653848 5-oxo-1-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide CAS No. 904831-50-1

5-oxo-1-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2653848
CAS No.: 904831-50-1
M. Wt: 456.56
InChI Key: XHHJPGFRWPSTFE-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenylpiperazinyl group and a sulfonyl group, which are common functional groups in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the phenylpiperazinyl group, and the sulfonyl group. The structure would also be influenced by the stereochemistry of the molecule, as the pyrrolidine ring is stereogenic .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles .

Scientific Research Applications

Crystal Structure and Molecular Conformation

  • Title: Structure and Conformation of Solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide
  • Abstract: This study focuses on the crystal structure and molecular conformation of a related compound, providing insights into its possible use as an antineoplastic agent. The compound demonstrates an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety via a sulfonyl group and a lattice water molecule. The findings are based on X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).
  • Title: Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs
  • Abstract: This research outlines the synthesis of various derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as potential antibacterial drugs. These compounds showed moderate to good activity against certain microbes, indicating their potential in antimicrobial applications (Devi et al., 2018).
  • Title: Antimitotic agents: structure-activity studies with some pyridine derivatives
  • Abstract: This study investigates the antitumor activity of certain pyridine derivatives, which could be precursors to active compounds like 5-oxo-1-phenylpyrrolidine-3-carboxamide. These derivatives were found to have potent antimitotic properties, which could be relevant in cancer treatment (Temple et al., 1992).
  • Title: A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635
  • Abstract: This research explores a compound structurally related to 5-oxo-1-phenylpyrrolidine-3-carboxamide. The study focuses on its binding affinity and selectivity to the 5-HT1A receptor, offering valuable insights for neurological and psychiatric research (Forster et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it could act by interacting with specific proteins or enzymes in the body .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c28-22-17-19(18-27(22)21-9-5-2-6-10-21)23(29)24-11-16-32(30,31)26-14-12-25(13-15-26)20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHJPGFRWPSTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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